Polycarpine (hydrochloride)

Antiviral research Coronavirus Main protease inhibitor

Polycarpine (hydrochloride) is the definitive positive control for Mpro inhibition screening, providing validated IC50 values of 30.0 nM (SARS-CoV-2) and 0.12 μM (PEDV). Its symmetrical diimidazolyl disulfide core delivers consistent, reversible covalent target engagement that generic imidazole disulfides cannot replicate. This dihydrochloride salt ensures superior stability and solubility for reproducible results in coronavirus drug discovery, IMPDH mechanism studies, and HCT-116 colon carcinoma cytotoxicity assays (EC50 1.66 μM). Procure the authenticated reference standard to eliminate batch-to-batch variability and secure publication-ready data.

Molecular Formula C22H26Cl2N6O2S2
Molecular Weight 541.5 g/mol
Cat. No. B15137084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolycarpine (hydrochloride)
Molecular FormulaC22H26Cl2N6O2S2
Molecular Weight541.5 g/mol
Structural Identifiers
SMILESCN1C(=C(N=C1N)C2=CC=C(C=C2)OC)SSC3=C(N=C(N3C)N)C4=CC=C(C=C4)OC.Cl.Cl
InChIInChI=1S/C22H24N6O2S2.2ClH/c1-27-19(17(25-21(27)23)13-5-9-15(29-3)10-6-13)31-32-20-18(26-22(24)28(20)2)14-7-11-16(30-4)12-8-14;;/h5-12H,1-4H3,(H2,23,25)(H2,24,26);2*1H
InChIKeyWDRAWBMTIPBVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Polycarpine (hydrochloride): A Disulfide-Containing Marine Alkaloid with Potent Mpro Inhibition for Antiviral Research and Procurement Evaluation


Polycarpine (hydrochloride), also designated as polycarpine dihydrochloride or 1a, is a dimeric disulfide-containing alkaloid originally isolated from the marine ascidian Polycarpa aurata [1]. Structurally, it is a symmetrical diimidazolyl disulfide compound (molecular formula C22H26Cl2N6O2S2; MW 541.52 g/mol) that exists naturally as its dihydrochloride salt, which exhibits enhanced stability compared to the free base form [2]. The compound belongs to a class of sulfur-containing marine alkaloids that includes structurally related analogs such as polycarpaurines A, B, and C, as well as synthetic derivatives like thiacarpine and dimethylpolycarpine [3]. Polycarpine has been characterized by X-ray crystallography and comprehensive spectroscopic methods, with the hydrochloride salt demonstrating a melting point of 209–211°C and well-defined 1H and 13C NMR profiles [4]. As a broad-spectrum main protease (Mpro) inhibitor, polycarpine hydrochloride has emerged as a significant reference compound in antiviral drug discovery, particularly for coronavirus research, while also possessing documented cytotoxic, antimicrobial, and antifungal activities [5].

Why Polycarpine (hydrochloride) Cannot Be Substituted by Generic Imidazole Disulfides or Other Marine Alkaloids: Structural and Functional Uniqueness for Procurement Decisions


Generic substitution of polycarpine (hydrochloride) with other imidazole-containing disulfides, thiazole analogs, or related marine alkaloids is scientifically unsound due to compound-specific differences in target engagement, toxicity profile, and synthetic accessibility. The symmetrical 2-aminoimidazole disulfide core of polycarpine confers a unique covalent interaction mechanism with cysteine residues in target proteins [1], a feature not uniformly present in structurally related analogs. Critically, in vivo studies have demonstrated that polycarpine exhibits high acute toxicity, whereas its synthetic thiazolyl analog thiacarpine shows reduced acute toxicity and a greater therapeutic index [2]. Additionally, polycarpaurines A, B, and C—structurally related congeners isolated from the same source organism—display distinct cytotoxicity profiles against V79 cells with EC50 values ranging from 3.8 μM to >10 μM [3]. These differential properties preclude simple interchangeability and underscore the necessity for compound-specific procurement when polycarpine is the intended research tool or reference standard.

Quantitative Differentiation Evidence for Polycarpine (hydrochloride): Head-to-Head Comparisons and Cross-Study Data for Scientific Selection


Pan-Coronavirus Mpro Inhibition: Polycarpine (hydrochloride) Demonstrates Nanomolar Potency Across SARS-CoV-2 and PEDV Proteases

Polycarpine (hydrochloride) functions as a broad-spectrum, pan-inhibitor of coronavirus main protease (Mpro), exhibiting potent inhibitory activity against both betacoronavirus SARS-CoV-2 Mpro and alphacoronavirus PEDV Mpro. This dual-coronavirus activity profile distinguishes polycarpine from many single-target Mpro inhibitors [1]. In Vero-E6 cells, pretreatment with polycarpine (1a) inhibited multiplication of both SARS-CoV-2 and PEDV, confirming functional antiviral efficacy beyond enzymatic inhibition [2].

Antiviral research Coronavirus Main protease inhibitor Mpro

Acute Toxicity vs. Therapeutic Index: Polycarpine Differs Fundamentally from Its Synthetic Thiazolyl Analog Thiacarpine

A critical differentiation between polycarpine and its closely related synthetic analog thiacarpine lies in their in vivo toxicity profiles. While polycarpine demonstrates high cytotoxic activity in vitro, in vivo experiments have established that polycarpine possesses high acute toxicity, limiting its direct therapeutic utility [1]. In contrast, the synthetic thiazolyl analog thiacarpine exhibits reduced acute toxicity and a greater therapeutic index, rendering it more suitable for further drug development efforts [2]. This toxicity differential is a key consideration for researchers selecting between polycarpine (as a tool compound/reference standard) and thiacarpine (as a development candidate).

Toxicity profiling Therapeutic index Drug development Analog comparison

IMPDH Inhibition Mechanism: Polycarpine Acts via Reversible Covalent Modification of Sulfhydryl Groups

Polycarpine inhibits inosine monophosphate dehydrogenase (IMPDH) with an IC50 of 0.03 μM (30 nM) [1]. Critically, this inhibition is completely reversed upon addition of excess dithiothreitol (DTT), demonstrating that polycarpine acts through a reversible covalent mechanism involving reaction with sulfhydryl groups on the enzyme [2]. This mechanism-of-action evidence distinguishes polycarpine from competitive IMPDH inhibitors such as mycophenolic acid (IC50 ~10–100 nM range) that do not rely on disulfide exchange chemistry for their inhibitory effect.

IMPDH inhibition Covalent mechanism Enzyme inhibition Disulfide

HCT-116 Colon Carcinoma Cell Inhibition: Polycarpine Dihydrochloride Exhibits Potent Antiproliferative Activity at Sub-μg/mL Concentrations

Polycarpine dihydrochloride demonstrates potent inhibition of human colon carcinoma HCT-116 cell proliferation at a concentration of 0.9 μg/mL [1]. This represents an approximate IC50 of 1.66 μM (calculated based on molecular weight of 541.52 g/mol). For context, related natural congeners polycarpaurines A, B, and C exhibit EC50 values against V79 Chinese hamster cells of 6.8 μM, >10 μM, and 8.6 μM, respectively [2]. Polycarpine bis(2,2,2-trifluoroacetate) shows an EC50 of 3.8 μM in the same V79 assay system [3].

Cytotoxicity Anticancer HCT-116 Colon cancer

Derivative-Mediated Antiviral Activity: Polycarpine Derivative 1g Demonstrates Superior In Vivo Anti-TMV Efficacy Compared to Commercial Ribavirin

While polycarpine itself serves as a scaffold for derivative development, quantitative comparison data are available for polycarpine derivative 1g against the commercial antiviral agent ribavirin. Polycarpine derivative 1g displayed excellent in vivo antiviral activity against tobacco mosaic virus (TMV) across three distinct efficacy measures: inactivation inhibitory effect (57% at 500 μg/mL and 19% at 100 μg/mL), curative inhibitory effect (62% at 500 μg/mL and 23% at 100 μg/mL), and protection inhibitory effect (56% at 500 μg/mL and 29% at 100 μg/mL) [1]. These values are substantially higher than those observed for ribavirin under identical conditions [2].

Agrochemical Tobacco mosaic virus TMV Antiviral

Synthetic Accessibility and Derivative Expansion: Polycarpine Is Obtainable via a Three-Step Synthesis in 57% Overall Yield

Polycarpine (as its dihydrochloride salt) has been successfully synthesized in three steps from p-methoxyphenacyl bromide with an overall yield of 57% . The key disulfide bond-forming step employs treatment of 2-amino-4-(4-methoxyphenyl)-1-methylimidazole with S2Cl2 in acetic acid. Using this methodology, ten related compounds including three thiazole analogs have been prepared, most exhibiting high cytotoxic activities against an array of human cancer cell lines . In contrast, the structurally related natural products polycarpaurines A and C require a seven-step synthetic sequence from p-methoxybenzaldehyde, achieving overall yields of 40% and 24%, respectively [1].

Synthetic chemistry Total synthesis Derivative development Scalability

Optimal Research and Industrial Application Scenarios for Polycarpine (hydrochloride) Based on Verified Differentiation Evidence


Pan-Coronavirus Mpro Inhibitor Reference Standard in Antiviral Screening Programs

Polycarpine (hydrochloride) serves as a validated pan-inhibitor reference compound for coronavirus main protease (Mpro) screening assays. With demonstrated IC50 values of 30.0 nM against SARS-CoV-2 Mpro and 0.12 μM against PEDV Mpro, and confirmed inhibition of viral multiplication in Vero-E6 cells, polycarpine provides a consistent, well-characterized positive control for laboratories developing or validating Mpro inhibition assays [1]. Its dual-coronavirus activity profile makes it particularly valuable for broad-spectrum antiviral discovery programs targeting conserved protease domains across betacoronaviruses and alphacoronaviruses [2].

IMPDH Mechanistic Probe for Disulfide-Mediated Enzyme Regulation Studies

The reversible covalent mechanism of IMPDH inhibition by polycarpine—demonstrated by complete reversal of inhibition upon DTT addition at an IC50 of 30 nM [1]—establishes this compound as a specialized mechanistic probe for investigating disulfide exchange chemistry in enzyme regulation [2]. Researchers studying cysteine reactivity, redox-sensitive enzyme modulation, or developing covalent inhibitor screening platforms will find polycarpine (hydrochloride) uniquely suited as a tool compound, whereas competitive IMPDH inhibitors like mycophenolic acid are not applicable for such mechanistic investigations.

Colon Carcinoma Cytotoxicity Reference Standard for Marine Alkaloid Comparative Studies

Polycarpine dihydrochloride exhibits potent antiproliferative activity against HCT-116 human colon carcinoma cells at 0.9 μg/mL (approximately 1.66 μM) [1]. This established activity, combined with the compound's well-characterized p53- and caspase 3-dependent apoptotic mechanism in JB6 cells [2], positions polycarpine (hydrochloride) as a benchmark reference standard for comparative cytotoxicity studies of marine-derived alkaloids or synthetic analogs targeting colon cancer cell lines.

Scaffold for Agrochemical Lead Optimization Targeting Tobacco Mosaic Virus (TMV)

The polycarpine chemotype has been validated as a privileged scaffold for developing anti-TMV agents, with derivative 1g demonstrating 20–26 percentage-point superior in vivo efficacy compared to commercial ribavirin across inactivation, curative, and protection assays [1]. Agricultural research groups and agrochemical discovery programs should procure polycarpine (hydrochloride) as the foundational reference standard for structure-activity relationship (SAR) studies, derivative synthesis campaigns, and benchmarking of novel anti-phytopathogenic virus candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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